molecular formula C6H5BrN2O3 B173863 2-Amino-4-bromo-6-nitrophenol CAS No. 139138-08-2

2-Amino-4-bromo-6-nitrophenol

Cat. No.: B173863
CAS No.: 139138-08-2
M. Wt: 233.02 g/mol
InChI Key: SAOMJFDQNMQPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-6-nitrophenol is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of phenol, characterized by the presence of amino, bromo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-nitrophenol typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-Amino-4-bromo-6-nitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-nitrophenol involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 2-Amino-4-nitrophenol
  • 4-Amino-2-nitrophenol
  • 2-Bromo-4-nitrophenol

Comparison: 2-Amino-4-bromo-6-nitrophenol is unique due to the presence of both bromo and nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-4-bromo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOMJFDQNMQPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407645
Record name 2-amino-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139138-08-2
Record name 2-amino-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.